molecular formula C14H20ClNO4S B345937 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide CAS No. 886140-14-3

4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide

Cat. No. B345937
CAS RN: 886140-14-3
M. Wt: 333.8g/mol
InChI Key: RZKUFMFSFVFBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide, also known as CPBS, is a sulfonamide derivative that has been studied for its potential use as a therapeutic agent. This compound has been synthesized through various methods and has shown promising results in scientific research for its mechanism of action, biochemical and physiological effects, and future directions for study.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. Additionally, 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the proliferation of cancer cells in vitro, as well as reduce the production of inflammatory cytokines. Additionally, 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has been shown to reduce the expression of certain adhesion molecules involved in the migration of leukocytes to sites of inflammation.

Advantages and Limitations for Lab Experiments

4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has several advantages and limitations for use in lab experiments. One advantage is that it has been shown to have potential as an antitumor agent and as a treatment for inflammatory diseases. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for the study of 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide. One direction is to further investigate its potential as an antitumor agent, particularly in vivo. Additionally, further studies could be conducted to better understand the mechanism of action and identify potential targets for drug development. Finally, 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide could be studied in combination with other therapeutic agents to determine if it has synergistic effects.

Synthesis Methods

4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzenesulfonamide with oxirane and propylamine. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has been studied for its potential use as a therapeutic agent in various scientific research studies. It has been shown to have potential as an antitumor agent, as it inhibits the growth of cancer cells in vitro. Additionally, 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO4S/c1-2-7-20-14-9-12(5-6-13(14)15)21(17,18)16-10-11-4-3-8-19-11/h5-6,9,11,16H,2-4,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKUFMFSFVFBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide

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